N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide
Overview
Description
N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is an organic compound with a complex aromatic structure It is characterized by the presence of a nitro group and a benzamide moiety, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common method involves the reaction of 4-methylphenol with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate 4-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with aniline derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-[4-(4-methylphenoxy)phenyl]-3-aminobenzamide, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and the inhibition of specific enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: A compound with a similar structure, used as an insecticide.
N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide: A closely related compound with a different substitution pattern on the aromatic ring
Uniqueness
N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both a nitro group and a benzamide moiety
Properties
IUPAC Name |
N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-9-18(10-6-14)26-19-11-7-16(8-12-19)21-20(23)15-3-2-4-17(13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDJGQLYRTMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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